molecular formula C27H32N6O4S2 B052295 Bistratamide B CAS No. 120881-21-2

Bistratamide B

Numéro de catalogue B052295
Numéro CAS: 120881-21-2
Poids moléculaire: 568.7 g/mol
Clé InChI: BRLJUCBNCZSZRH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of Bistratamide B involves complex chemical reactions. The interaction between zinc (II) and the naturally known bistratamide K, a cyclic hexapeptide isolated from a different specimen of Lissoclinum bistratum, was monitored by 1H and 13C NMR . The results obtained are consistent with the proposal that these peptides are biosynthesized for binding to metal ions .


Molecular Structure Analysis

The planar structure of Bistratamide B was assigned on the basis of extensive 1D and 2D NMR spectroscopy and mass spectrometry . The diagnostic methyl groups at δH 1.72 (d, 7.1)/ δC 19.9 and δH 1.74 (d, 6.9)/ δC 23.9 were indicative of the presence of two alanines .


Chemical Reactions Analysis

The conversion of one thiazoline in bistratamide A to a thiazole in bistratamide B, i.e., oxidation of thiazoline to thiazole, resulted in a less toxic compound .

Applications De Recherche Scientifique

  • Cytotoxic Properties : Bistratamide B, along with Bistratamide A, has been identified as a cyclic hexapeptide showing cytotoxicity towards human fibroblast and tumor cell lines. These compounds are structurally characterized by NMR techniques and display toxicities similar to octapeptides called patellamides from Lissoclinum patella (Degnan et al., 1989).

  • Synthesis Methodologies : Research has focused on the synthesis of Bistratamide H, a related compound, using fluorous protecting groups. This approach facilitates the isolation of intermediates in the synthesis through fluorous liquid-liquid extraction. Such methodologies are significant in the context of Bistratamide B synthesis as well (Nakamura & Takeuchi, 2006).

  • Related Compounds : The exploration of similar compounds, such as Bistratamides E-J, also contributes to understanding the chemical and biological properties of Bistratamide B. These related cyclic hexapeptides have been studied for their structure and moderate cytotoxicity in cell line assays (Perez & Faulkner, 2003).

Orientations Futures

The conversion of one thiazoline in bistratamide A to a thiazole in bistratamide B, i.e., oxidation of thiazoline to thiazole, resulted in a less toxic compound . This suggests potential future directions for research and development of less toxic compounds.

Propriétés

IUPAC Name

18-benzyl-7,11-dimethyl-4-propan-2-yl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),12(23),19(22)-tetraene-2,9,16-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O4S2/c1-13(2)20-25-33-21(15(4)37-25)24(36)28-14(3)26-30-18(11-38-26)22(34)29-17(10-16-8-6-5-7-9-16)27-31-19(12-39-27)23(35)32-20/h5-9,12-15,17-18,20-21H,10-11H2,1-4H3,(H,28,36)(H,29,34)(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLJUCBNCZSZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)CC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120881-21-2
Record name Bistratamide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120881212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bistratamide B
Reactant of Route 2
Bistratamide B
Reactant of Route 3
Bistratamide B
Reactant of Route 4
Bistratamide B
Reactant of Route 5
Bistratamide B
Reactant of Route 6
Bistratamide B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.